![molecular formula C10H18N2O B15206083 (2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by its unique octahydrocyclopenta[b]pyrrole structure, which is a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide typically involves the condensation of appropriate amines with cyclopentanone derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production practices.
化学反応の分析
Types of Reactions
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
科学的研究の応用
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
Uniqueness
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide is unique due to its specific stereochemistry and the presence of the dimethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
(2R,3aR,6aR)-N,N-dimethyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-12(2)10(13)9-6-7-4-3-5-8(7)11-9/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
InChIキー |
XSKRACAYYRXTFD-IWSPIJDZSA-N |
異性体SMILES |
CN(C)C(=O)[C@H]1C[C@H]2CCC[C@H]2N1 |
正規SMILES |
CN(C)C(=O)C1CC2CCCC2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


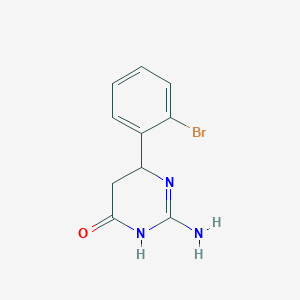
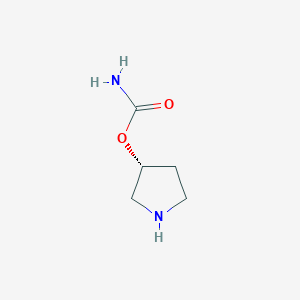
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
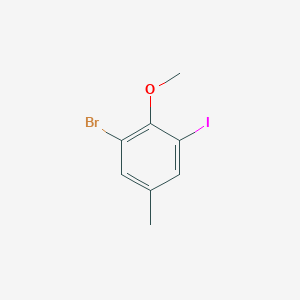
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
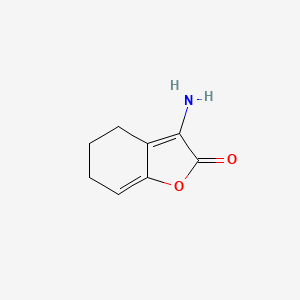
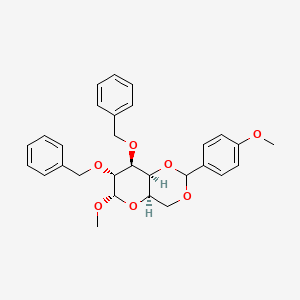
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)

![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)
